molecular formula C12H17F2NO B8404515 alpha-[(Tert-butylamino)methyl]-2,3-difluorobenzyl alcohol

alpha-[(Tert-butylamino)methyl]-2,3-difluorobenzyl alcohol

Cat. No. B8404515
M. Wt: 229.27 g/mol
InChI Key: OADAZDXEXZJGAI-UHFFFAOYSA-N
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Patent
US04863959

Procedure details

By using the procedure of Example 18, 4-amino-α-[(tert-butylamino)methyl]-2,3-difluorobenzyl alcohol is deaminated with H3PO2 to afford the title compound. Similarly, 2,3-difluoro-α-[(isopropylamino)methyl]benzyl alcohol is obtained from its corresponding 4-amino compound.
Name
4-amino-α-[(tert-butylamino)methyl]-2,3-difluorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:15]=[CH:14][C:5]([CH:6]([OH:13])[CH2:7][NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[C:4]([F:16])[C:3]=1[F:17].O[PH2]=O>>[C:9]([NH:8][CH2:7][CH:6]([OH:13])[C:5]1[CH:14]=[CH:15][CH:2]=[C:3]([F:17])[C:4]=1[F:16])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
4-amino-α-[(tert-butylamino)methyl]-2,3-difluorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C(CNC(C)(C)C)O)C=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC(C1=C(C(=CC=C1)F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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